3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic compound characterized by the fusion of a chromenyl group with a 1,2,4-oxadiazole ring. This compound is notable for its potential biological activities and applications in medicinal chemistry. The chromenyl moiety contributes to the compound's stability and reactivity, while the oxadiazole ring is known for its diverse biological properties, making this compound a subject of interest in various scientific fields.
This compound is synthesized from 6-chloro-2H-chromen-3-carboxylic acid, which serves as a precursor. The classification of this compound falls under heterocyclic organic compounds, specifically those containing both oxadiazole and chromene structures. The unique combination of these two structural motifs imparts distinct chemical and biological properties that differentiate it from other similar compounds.
The synthesis of 3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid typically involves several key steps:
These methods can be adapted for industrial production, although specific large-scale procedures are less documented in the literature.
The molecular formula for 3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid is with a molecular weight of approximately 278.65 g/mol. Its structural representation includes:
The structure features a chromene moiety fused with an oxadiazole ring, which allows for various interactions in biological systems.
3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid can participate in several types of chemical reactions:
These reactions allow for the modification of the compound's structure to create derivatives with potentially enhanced biological activities.
The mechanism of action for 3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid involves interactions with specific molecular targets within biological systems. The chromenyl group may interact with DNA or proteins, while the oxadiazole ring can form hydrogen bonds with various biological molecules. This interaction can influence cellular processes and potentially lead to therapeutic effects against diseases such as cancer and infections.
The physical and chemical properties of 3-(6-Chloro-2H-chromen-3-y)-1,2,4-oxadiazole-5-carboxylic acid are summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H7ClN2O4 |
| Molecular Weight | 278.65 g/mol |
| Appearance | Solid (specific appearance may vary) |
| Solubility | Soluble in organic solvents; limited solubility in water |
| Melting Point | Not specified |
These properties indicate that the compound has potential for use in various applications due to its stability and solubility characteristics.
3-(6-Chloro-2H-chromen-3-y)-1,2,4-oxadiazole-5-carboxylic acid has several applications in scientific research:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, languished in obscurity for nearly 80 years before its pharmaceutical potential was recognized [1] [5]. The pivotal breakthrough emerged in the 1960s with oxolamine, the first commercial drug incorporating this scaffold, marketed as a cough suppressant [1] [10]. This milestone catalyzed intensified exploration, revealing the ring’s capacity to serve as a hydrolytically stable bioisostere for ester and amide functionalities—a critical advantage in mitigating metabolic instability associated with traditional carbonyl groups [1] [7].
The early 2000s witnessed accelerated diversification, with 1,2,4-oxadiazoles engineered to target diverse therapeutic pathways. Notable successes include:
Table 1: Marketed Drugs Featuring 1,2,4-Oxadiazole Core [1] [5] [7]
| Drug Name | Therapeutic Category | Biological Target | Key Structural Feature |
|---|---|---|---|
| Oxolamine | Antitussive | Unknown | 3,5-Disubstituted oxadiazole |
| Pleconaril | Antiviral | Picornaviral capsid | Lipophilic 3-trifluoromethyl substitution |
| Ataluren | Genetic disorder therapy | Ribosomal read-through machinery | 5-(Perfluoroaryl)oxadiazole |
| Opicapone | Anti-Parkinson | Catechol-O-methyltransferase (COMT) | Nitrocatechol-linked oxadiazole |
The scaffold’s versatility is evidenced by its presence in natural products like phidianidine A/B (isolated from marine mollusks) and quisqualic acid (plant-derived), both exhibiting potent receptor affinity [1] [10]. Advances in synthetic methodologies, particularly room-temperature cyclization using tetrabutylammonium fluoride (TBAF), now enable efficient access to thermally sensitive derivatives [7].
Hybrid heterocycles represent a paradigm shift in addressing complex polygenic diseases by integrating pharmacophores with complementary bioactivities. 1,2,4-Oxadiazoles serve as ideal "molecular connectors" due to their:
Table 2: Synthetic Strategies for 1,2,4-Oxadiazole Hybrids [7] [5]
| Method | Conditions | Advantages | Limitations |
|---|---|---|---|
| TBAF-Catalyzed Cyclization | RT, THF/MeCN, 1-16 h | Mild conditions, tolerates Boc-protected groups | Requires isolation of O-acylamidoxime intermediates |
| Microwave-Assisted | 100-140°C, NH₄F/Al₂O₃, 5-30 min | Rapid, high-yielding, solvent reduction | Limited scope for thermolabile substituents |
| Oxidative Cyclization | RT, I₂/DMSO or hypervalent iodine | One-pot protocol, broad functional group tolerance | Modest yields for electron-deficient nitriles |
Recent drug candidates exemplify this strategy: Oxadiazole-benzimidazole hybrids combat Helicobacter pylori by dual-targeting bacterial gyrase and efflux pumps, while oxadiazole-chromone conjugates demonstrate nanomolar activity against monoamine oxidases implicated in neurodegeneration .
The fusion of 6-chloro-2H-chromen-3-yl and 1,2,4-oxadiazole-5-carboxylic acid motifs creates a synergistic pharmacophore with enhanced bioactivity:
The fused benzopyran core provides a rigid platform for orienting the oxadiazole ring toward deep binding pockets [8].
Oxadiazole-Carboxylic Acid Advantages:
Computational docking of 3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid predicts dual binding to acetylcholinesterase: The chromenone occupies the peripheral anionic site (PAS), while the oxadiazole-carboxylate anchors to the catalytic anionic site (CAS) via Trp86 and His447 [8] . This dual engagement disrupts β-amyloid aggregation and cholinesterase activity simultaneously—validating the hybrid’s potential as a multifunctional neuroprotective agent.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: